Welcome to the BenchChem Online Store!
molecular formula C12H14O4 B1595249 2-(4-Methylbenzyl)succinic acid CAS No. 6315-21-5

2-(4-Methylbenzyl)succinic acid

Cat. No. B1595249
M. Wt: 222.24 g/mol
InChI Key: CBRJMHNWUUTCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05202335

Procedure details

To a suspension of 2-(4-methylbenzylidene)succinic acid (4.5 g) in ethanol (50 ml) was added 10% Pd-C (100 mg) and the mixture was hydrogenated at room temperature and atmospheric pressure for 40 hours. After the catalyst was filtered off, the solvent was evaporated under reduced pressure. The resulting residue was recrystallized from hexane-ethyl acetate (1:1) to give 4.3 g of 2-(4-methylbenzyl)succinic acid.
Name
2-(4-methylbenzylidene)succinic acid
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:16]=[CH:15][C:5]([CH:6]=[C:7]([CH2:11][C:12]([OH:14])=[O:13])[C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1>C(O)C.[Pd]>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][CH:7]([CH2:11][C:12]([OH:14])=[O:13])[C:8]([OH:10])=[O:9])=[CH:15][CH:16]=1

Inputs

Step One
Name
2-(4-methylbenzylidene)succinic acid
Quantity
4.5 g
Type
reactant
Smiles
CC1=CC=C(C=C(C(=O)O)CC(=O)O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
FILTRATION
Type
FILTRATION
Details
After the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was recrystallized from hexane-ethyl acetate (1:1)

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
CC1=CC=C(CC(C(=O)O)CC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.